molecular formula C9H13BF3KO3 B13488661 Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate

Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate

Cat. No.: B13488661
M. Wt: 276.10 g/mol
InChI Key: QZTWARKYGBLEQL-UHFFFAOYSA-N
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Description

Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide is a chemical compound with a unique structure that includes a trifluoroborate group and a bicyclic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide typically involves the reaction of a suitable boronic acid derivative with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide involves its ability to participate in transmetalation reactions. In Suzuki-Miyaura coupling, the compound transfers its organic group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide is unique due to its bicyclic ring system, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborate compounds may not be as effective .

Properties

Molecular Formula

C9H13BF3KO3

Molecular Weight

276.10 g/mol

IUPAC Name

potassium;trifluoro-(5-methoxycarbonyl-3-oxabicyclo[3.2.1]octan-1-yl)boranuide

InChI

InChI=1S/C9H13BF3O3.K/c1-15-7(14)8-2-3-9(4-8,6-16-5-8)10(11,12)13;/h2-6H2,1H3;/q-1;+1

InChI Key

QZTWARKYGBLEQL-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CCC(C1)(COC2)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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